molecular formula C14H30O5 B12860287 3,6,9,12-Tetraoxaoctadecan-1-ol

3,6,9,12-Tetraoxaoctadecan-1-ol

Cat. No.: B12860287
M. Wt: 278.38 g/mol
InChI Key: VUEUVIPIBVJLCY-UHFFFAOYSA-N
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Description

3,6,9,12-Tetraoxaoctadecan-1-ol is a polyether alcohol with an 18-carbon backbone interspersed with four ether oxygen atoms at positions 3, 6, 9, and 12, terminating in a hydroxyl group. This compound belongs to a broader class of polyethoxylated alcohols, which are widely used as surfactants, emulsifiers, and intermediates in industrial formulations.

Properties

Molecular Formula

C14H30O5

Molecular Weight

278.38 g/mol

IUPAC Name

2-[2-[2-(2-hexoxyethoxy)ethoxy]ethoxy]ethanol

InChI

InChI=1S/C14H30O5/c1-2-3-4-5-7-16-9-11-18-13-14-19-12-10-17-8-6-15/h15H,2-14H2,1H3

InChI Key

VUEUVIPIBVJLCY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCCOCCOCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6,9,12-Tetraoxaoctadecan-1-ol can be synthesized through the reaction of tetraethylene glycol with hexyl alcohol under acidic or basic conditions. The reaction typically involves the use of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the etherification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale etherification processes. The reactants are mixed in a reactor, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12-Tetraoxaoctadecan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding ethers or alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Ethers or alcohols.

    Substitution: Various substituted ethers or esters.

Scientific Research Applications

3,6,9,12-Tetraoxaoctadecan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the preparation of biocompatible materials and drug delivery systems.

    Medicine: Utilized in the formulation of pharmaceuticals and as a component in medical devices.

    Industry: Applied in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 3,6,9,12-Tetraoxaoctadecan-1-ol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group allows it to form hydrogen bonds with other molecules, facilitating its role as a solvent and reagent. In biological systems, it can interact with cell membranes and proteins, enhancing the solubility and bioavailability of drugs.

Comparison with Similar Compounds

Chain Length and Molecular Weight

Compound Name Carbon Chain Length Molecular Formula Molecular Weight (g/mol) Key Evidence
3,6,9,12-Tetraoxatridecan-1-ol 13 (C9 backbone) C9H20O5 208.25
3,6,9,12-Tetraoxatetradecan-1-ol 14 (C10 backbone) C10H22O5 222.28
3,6,9,12-Tetraoxahexadecan-1-ol 16 (C12 backbone) C12H26O5 250.33
This compound 18 (C18 backbone) Not explicitly provided -
3,6,9,12-Tetraoxatetracosan-1-ol 24 (C24 backbone) C24H50O5 442.53 (phosphate derivative)

Key Observations :

  • Longer carbon chains (e.g., tetracosan-1-ol) increase molecular weight and hydrophobicity, reducing water solubility but enhancing surfactant properties .
  • The hexadecan-1-ol variant (C12H26O5) is structurally well-characterized, with a defined IUPAC InChIKey and CAS registry .

Substituents and Functional Modifications

  • Isooctylphenoxy and octylphenoxy derivatives (e.g., CAS 53061-21-5, 27176-99-4) are used in industrial detergents and emulsifiers .
  • Phosphate Derivatives :

    • The octadecan-1-ol dihydrogen phosphate (CAS 63217-12-9) is regulated under the NDSL, reflecting its persistence or toxicity .

Market Trends :

  • The tetracosan-1-ol market is projected to grow due to demand in agrochemicals and cosmetics, with production capacity expected to rise by 2030 .

Key Differences :

  • Shorter-chain variants (e.g., tridecan-1-ol) lack stringent regulations, whereas phenoxy and phosphate derivatives face restrictions due to ecological toxicity .
  • The hexadecan-1-ol variant’s aquatic toxicity (M-factor chronic = 10) necessitates careful handling in industrial settings .

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